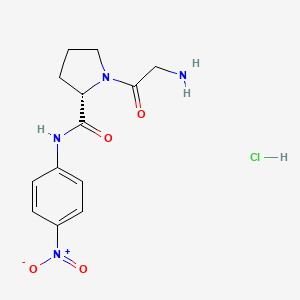
Isr-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isr-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isr-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route often includes steps such as:
Starting Material Preparation: The initial step involves the preparation of the starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Setup: The reaction is set up in a controlled environment, often using a solvent that can dissolve the reactants and facilitate the reaction. Common solvents include water, ethanol, and dimethyl sulfoxide.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the maximum yield of this compound. Catalysts may also be used to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods often involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors that can handle significant quantities of reactants and products.
Continuous Flow Systems: Continuous flow systems are used to maintain a steady production rate and ensure consistent quality.
Purification Processes: The final product is purified using techniques such as crystallization, distillation, and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Isr-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, resulting in the formation of oxidized products.
Reduction: In this reaction, this compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in this compound with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used as oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used as reducing agents.
Substitution Reagents: Halogens, alkyl groups, and acyl groups are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield different reduced forms of the compound.
Scientific Research Applications
Isr-IN-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: In biology, this compound is used to study cellular processes and molecular interactions. It is often used in assays to investigate the effects of specific compounds on biological systems.
Medicine: In medicine, this compound is used in drug discovery and development. It is used to screen for potential therapeutic compounds and study their effects on disease models.
Industry: In industry, this compound is used in the production of various chemicals and materials. It is also used in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of Isr-IN-1 involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. This interaction can lead to various effects, including:
Inhibition of Enzymes: this compound can inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
Activation of Receptors: this compound can activate specific receptors, leading to changes in cellular signaling pathways and gene expression.
Modulation of Protein Function: this compound can bind to specific proteins and modulate their function, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Isr-IN-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Isr-IN-2: This compound has a similar structure to this compound but differs in its reactivity and biological activity.
Isr-IN-3: This compound has a different molecular target compared to this compound, leading to different effects on cellular processes.
Isr-IN-4: This compound has a similar mechanism of action to this compound but differs in its potency and selectivity.
Properties
Molecular Formula |
C22H22Cl2F2N2O4 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-N-[4-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H22Cl2F2N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |
InChI Key |
BLLMXZJTGLCEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)F)NC(=O)COC3=CC(=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


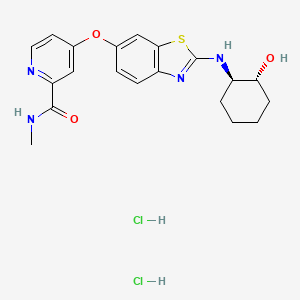

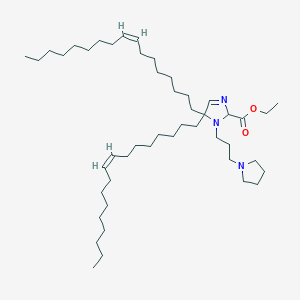
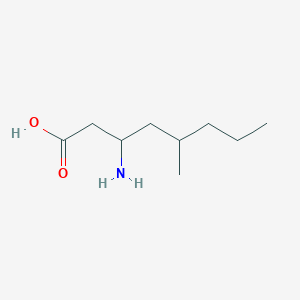
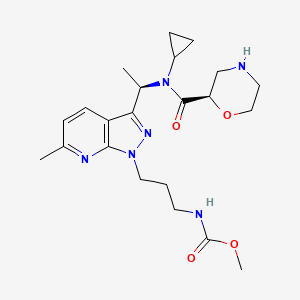
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
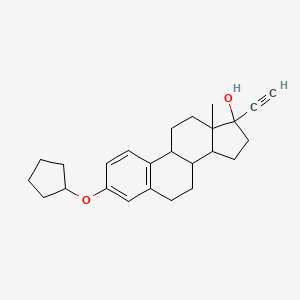
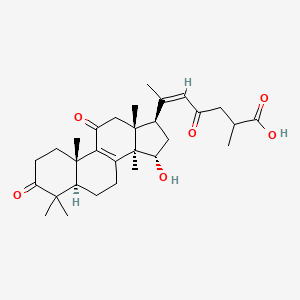

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

